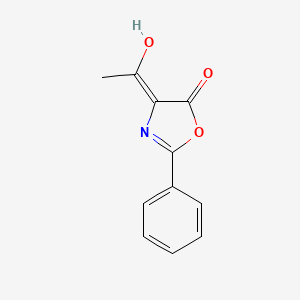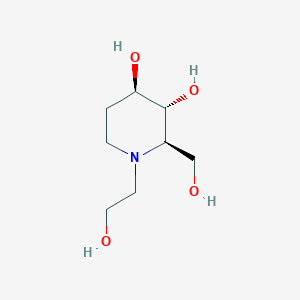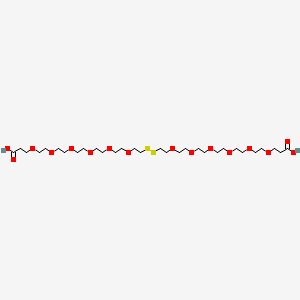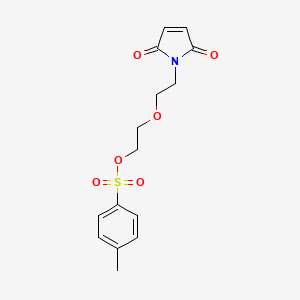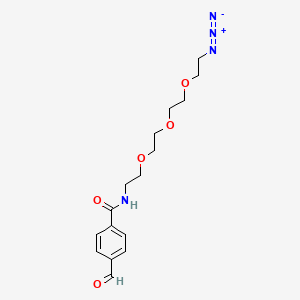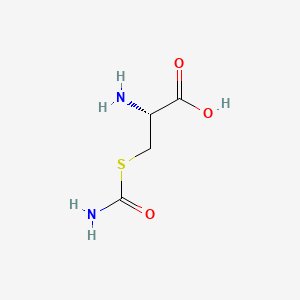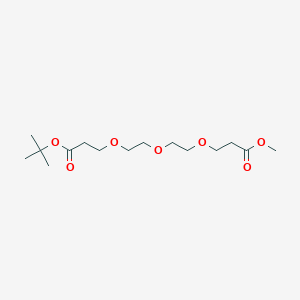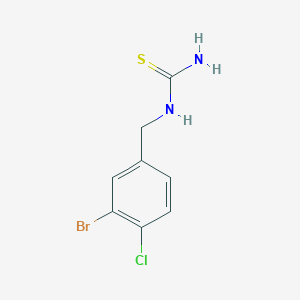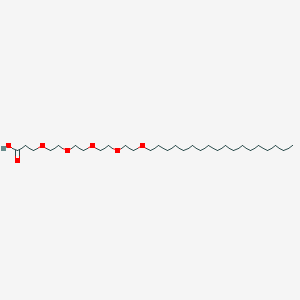
C18-PEG5-Acid
Overview
Description
C18-PEG5-Acid is a hybrid linker compound that features a hydrophobic C18 chain and a hydrophilic polyethylene glycol (PEG) spacer with a carboxylic acid functional group. The carboxylic acid group is reactive with amines to form stable amide bonds. This compound is often used in various biochemical and pharmaceutical applications due to its unique properties of combining hydrophobic and hydrophilic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG5-Acid typically involves the conjugation of a C18 alkyl chain with a polyethylene glycol spacer that has five ethylene glycol units. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with the C18 alkyl chain under controlled conditions to form the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pH, and reaction time. The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C18-PEG5-Acid undergoes various chemical reactions, including:
Amidation: The carboxylic acid group reacts with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Amidation: Common reagents include amines and coupling agents like DCC and DMAP. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Esterification: Alcohols and acid catalysts like sulfuric acid are used. The reaction is often conducted under reflux conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed to hydrolyze the bonds.
Major Products Formed
Amidation: The major product is an amide derivative of this compound.
Esterification: The major product is an ester derivative.
Hydrolysis: The products are the original carboxylic acid and the corresponding amine or alcohol
Scientific Research Applications
C18-PEG5-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their properties .
Mechanism of Action
The mechanism of action of C18-PEG5-Acid involves its ability to form stable amide bonds with amines, which is crucial in the conjugation of biomolecules. The hydrophobic C18 chain interacts with hydrophobic regions of target molecules, while the hydrophilic polyethylene glycol spacer enhances solubility and reduces immunogenicity. This dual functionality makes it an effective linker in various applications .
Comparison with Similar Compounds
Similar Compounds
C18-PEG3-Acid: Similar structure but with a shorter polyethylene glycol spacer.
C18-PEG7-Acid: Similar structure but with a longer polyethylene glycol spacer.
C16-PEG5-Acid: Similar structure but with a shorter alkyl chain.
Uniqueness
C18-PEG5-Acid is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly versatile in various applications. The specific length of the polyethylene glycol spacer and the C18 alkyl chain provide an ideal combination for enhancing solubility, stability, and bioavailability of conjugated molecules .
Properties
IUPAC Name |
3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-29(30)31/h2-28H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSLMWNYAMUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256806 | |
| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-83-3 | |
| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


